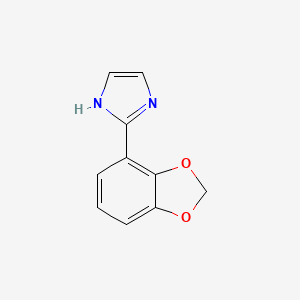

2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-4-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVLHFCWEZXEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2h 1,3 Benzodioxol 4 Yl 1h Imidazole Derivatives and Analogous Structures

General Synthetic Approaches to Imidazole (B134444) Ring System Construction

The construction of the imidazole ring, a planar, five-membered aromatic heterocycle, is a cornerstone of organic synthesis. baranlab.org Numerous methods have been developed, often categorized by the bonds formed to create the ring system. wikipedia.org

One of the earliest and still relevant methods is the Debus-Radziszewski imidazole synthesis . This approach typically involves a three-component condensation reaction of a dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia. wikipedia.orgresearchgate.net This method is versatile and can be adapted to produce a wide range of C-substituted imidazoles by varying the starting materials. wikipedia.org

Another classical approach is the Wallach synthesis , where N,N-dimethyloxamide is treated with phosphorus pentachloride and then reduced to yield N-methylimidazole. researchgate.net

Modern advancements have introduced more efficient and greener alternatives. Iron-catalyzed oxidative cyclization, for instance, uses air as a terminal oxidant to construct fused imidazole rings from simple starting materials, with water as the only byproduct. acs.orgresearchgate.net Similarly, metal-free, one-pot syntheses involving dual oxidative amination of C(sp3)–H bonds have been developed for creating highly substituted fused imidazole-containing heterocycles in good to excellent yields. acs.org A simple, one-step synthesis of 2-aryl-1H-imidazoles can also be achieved by reacting an appropriate benzaldehyde with oxalaldehyde and ammonia hydroxide, though yields can be moderate. nih.gov

These general methods form the foundation for synthesizing more complex imidazole derivatives, where one of the reactants, typically the aldehyde, can carry the desired 1,3-benzodioxole (B145889) moiety.

Strategies for Incorporating the 1,3-Benzodioxole Moiety into Hybrid Molecules

The 1,3-benzodioxole ring is a key structural motif found in many natural products and pharmacologically active compounds. worldresearchersassociations.com Its incorporation into hybrid molecules, such as those containing an imidazole ring, can be achieved through several synthetic strategies.

A common approach is to begin with a pre-functionalized 1,3-benzodioxole derivative. For example, (6-bromobenzo[d] researchgate.netacs.orgdioxol-5-yl)methanol can serve as a starting material. worldresearchersassociations.comresearchgate.net The bromo- group on this scaffold allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling , to attach various aryl or heterocyclic groups, thereby building molecular complexity. worldresearchersassociations.comresearchgate.net This method provides a powerful tool for diversification late in the synthetic sequence.

Another strategy involves synthesizing derivatives from naturally occurring benzodioxoles like safrole. researchgate.net Safrole can be chemically modified through a few steps to introduce functional groups, such as carboxylic acids, which can then be coupled with other molecules, for instance, using standard peptide coupling reagents. researchgate.net

The synthesis of the 1,3-benzodioxole ring itself is typically achieved through the condensation of catechol with a methylene source, such as methanol, in the presence of a strong acid catalyst. chemicalbook.com This allows for the preparation of substituted benzodioxoles that can be carried through subsequent reactions to form the target hybrid molecules.

Multi-step Synthesis of Specific Benzodioxole-Imidazole Conjugates

The synthesis of molecules containing both the benzodioxole and imidazole moieties often requires multi-step sequences that combine ring-forming reactions with functional group interconversions.

Synthesis via Mannich-Type Reactions

The Mannich reaction is a powerful tool for C-C bond formation and is particularly useful in synthesizing β-amino carbonyl compounds, which are valuable intermediates for heterocyclic synthesis. plantarchives.org This reaction has been effectively employed to link benzodioxole and imidazole units.

A typical sequence begins with a benzodioxole-substituted acetophenone. This starting material undergoes a Mannich reaction with paraformaldehyde and a secondary amine, such as dimethylamine hydrochloride, to form a β-dimethylaminopropiophenone hydrochloride intermediate. researchgate.netresearchgate.net This Mannich base then reacts with imidazole in a nucleophilic substitution reaction, where the imidazole nitrogen displaces the dimethylamino group. This sequence efficiently yields a ketone derivative where the benzodioxole and imidazole moieties are connected by a three-carbon chain. researchgate.netresearchgate.net This ketone serves as a versatile precursor for further derivatization. researchgate.netnih.gov The Mannich reaction is broadly applicable for creating derivatives of imidazole and benzimidazole (B57391). nih.govnih.gov

Table 1: Example of Mannich-Type Reaction for Benzodioxole-Imidazole Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Mannich Reaction | 1-(1,3-Benzodioxol-5-yl)ethanone | (CH₂O)n, HN(CH₃)₂·HCl, conc. HCl, ethanol, reflux | 3-(Dimethylamino)-1-(1,3-benzodioxol-5-yl)propan-1-one hydrochloride |

Condensation Reactions in Hybrid Scaffold Assembly

Condensation reactions are fundamental to the assembly of heterocyclic scaffolds. The aforementioned Debus-Radziszewski synthesis is a prime example of a multi-component condensation. researchgate.net To synthesize a 2-(1,3-benzodioxol-yl)-1H-imidazole derivative directly, one could employ a variation of this reaction.

For instance, a 1,3-benzodioxole-carboxaldehyde (like piperonal) can be condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) and ammonia. This three-component reaction would assemble the imidazole ring with the benzodioxole group directly attached at the 2-position of the imidazole core. nih.gov

Another relevant condensation strategy is the benzoin condensation, which can be catalyzed by N-heterocyclic carbenes derived from imidazoles. researchgate.net While this reaction typically forms α-hydroxy ketones, it highlights the role of imidazole derivatives in facilitating key condensation steps.

Preparation of Oxime and Semicarbazone Derivatives

The ketone intermediates synthesized via the Mannich reaction pathway (as described in 2.3.1) are ideal precursors for creating oxime and semicarbazone derivatives. These derivatives are often synthesized to explore their biological activities.

Oxime Derivatives: The 1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one intermediate can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime. nih.govresearchgate.net This oxime possesses a hydroxyl group that can be further functionalized. For example, it can be acylated by reacting it with various carboxylic acids in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) to produce a library of oximino esters. nih.govresearchgate.netnih.gov

Semicarbazone Derivatives: To prepare semicarbazones, the same ketone intermediate is condensed with a substituted semicarbazide or semicarbazide hydrochloride. researchgate.net The reaction is typically carried out in ethanol, often with a catalytic amount of acetic acid, at room temperature. researchgate.net This condensation reaction forms an imine-like linkage (=N-NH-C(O)NHR), yielding the final imidazole-semicarbazone conjugate bearing a benzodioxole moiety. researchgate.net

Table 2: Synthesis of Oxime and Semicarbazone Derivatives

| Derivative Type | Starting Material | Reagents/Conditions | General Product Structure |

|---|---|---|---|

| Oxime | 1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | NH₂OH·HCl, NaOAc, ethanol, reflux | Benzodioxole-(CH₂)₂-C(=NOH)-(CH₂)₂-Imidazole |

| Oximino Ester | The corresponding oxime | R-COOH, EDCI·HCl, DMAP, CH₂Cl₂ | Benzodioxole-(CH₂)₂-C(=N-O-C(O)R)-(CH₂)₂-Imidazole |

| Semicarbazone | 1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | R-NH-C(O)NHNH₂, ethanol, acetic acid, rt | Benzodioxole-(CH₂)₂-C(=N-NH-C(O)NHR)-(CH₂)₂-Imidazole |

Advanced Synthetic Techniques for Functionalization and Diversification

Beyond the core synthesis, advanced techniques are available for the further functionalization and diversification of the benzodioxole-imidazole scaffold. These methods allow for precise modification of the molecule to fine-tune its properties.

Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. worldresearchersassociations.comresearchgate.net If the benzodioxole or imidazole ring is functionalized with a halide (e.g., Br, I) or a boronic acid/ester, it can be coupled with a wide range of partners to introduce new aryl, heteroaryl, or alkyl groups.

Directed Metalation and C-H Functionalization: For the imidazole core, selective functionalization at all positions (C2, C4, C5) is possible. nih.gov This can be achieved through regioselective directed metalations using organolithium reagents, followed by quenching with an electrophile. nih.govresearchgate.net The sulfoxide/magnesium exchange is another sophisticated technique that enables the introduction of functional groups at specific positions on the imidazole ring. nih.gov These methods provide a flexible and powerful way to build highly substituted and complex imidazole derivatives. nih.govresearchgate.net

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers an efficient way to link an imidazole unit to another molecular fragment. nih.gov For example, an alkyne-functionalized imidazole can be reliably coupled with an azide-bearing molecule to form a stable triazole linkage, creating novel hybrid structures. nih.gov

These advanced techniques empower chemists to move beyond simple analogs and create highly diversified libraries of benzodioxole-imidazole conjugates for various applications.

Control of Stereochemistry and Regioselectivity in Synthesis

The therapeutic efficacy and safety of pharmacologically active molecules are profoundly influenced by their three-dimensional structure and the specific arrangement of substituents. In the synthesis of derivatives of 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole and analogous heterocyclic systems, the precise control over stereochemistry and regioselectivity is therefore a critical consideration. While specific literature detailing these control strategies for the named parent compound is limited, a robust understanding can be derived from the extensive research on the synthesis of analogous 2-aryl and substituted imidazoles. Key challenges include directing reactions to a specific nitrogen atom in the imidazole ring (regioselectivity) and generating specific stereoisomers when chiral centers are present (stereoselectivity).

The imidazole ring in 2-substituted derivatives presents multiple sites for further functionalization. The primary challenge in regioselectivity lies in differentiating between the two nitrogen atoms (N-1 and N-3) and the two carbon atoms (C-4 and C-5) of the imidazole core.

N-Alkylation and N-Arylation Regioselectivity:

For an unsymmetrically substituted imidazole such as this compound, the two ring nitrogen atoms are distinct, leading to the potential formation of two different constitutional isomers upon N-substitution. The outcome of such reactions is governed by a combination of electronic effects, steric hindrance, and reaction conditions.

Electronic and Steric Effects: The regioselectivity of N-alkylation is heavily influenced by the electronic properties of the substituents on the imidazole ring. Electron-withdrawing groups at the C-4(5) position tend to deactivate the adjacent nitrogen atom, favoring substitution at the more remote nitrogen. Conversely, the major influence of a substituent is often inductive. Steric hindrance plays a significant role; bulky substituents on the imidazole ring or bulky incoming electrophiles will preferentially react at the less sterically hindered nitrogen atom otago.ac.nz.

Reaction Conditions: The choice of base, solvent, and counterion can dramatically alter the ratio of N-1 to N-3 substituted products. Reactions can proceed via the neutral imidazole molecule or its corresponding anion (imidazolate) otago.ac.nz. For instance, alkylation under basic conditions (favoring the imidazolate anion) often depends on polar and steric factors, while reactions in neutral media are complicated by the tautomeric equilibrium of the imidazole ring otago.ac.nzbeilstein-journals.org. The use of sodium hydride in tetrahydrofuran (THF) has been noted as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles, a related heterocycle beilstein-journals.org.

Table 1: Factors Influencing Regioselectivity of N-Alkylation in Unsymmetrical Imidazoles

| Factor | Influence on Regioselectivity | Rationale |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups at C-4/C-5 favor substitution at the more distant N-atom. | The adjacent nitrogen is rendered less nucleophilic through inductive effects otago.ac.nz. |

| Steric Hindrance | Bulky substituents on the ring or a bulky alkylating agent favor substitution at the less hindered N-atom. | Minimizes van der Waals strain in the transition state otago.ac.nz. |

| Base | Strong bases (e.g., NaH) generate the imidazolate anion, and regioselectivity is governed by the ion pair's structure and stability. | The position of the counterion (e.g., Na+) can block one nitrogen, directing the electrophile to the other beilstein-journals.org. |

| Solvent | The polarity and coordinating ability of the solvent can influence tautomeric equilibrium and the nature of the ion pair. | Polar, coordinating solvents can solvate the cation, leading to a "freer" anion and different selectivity compared to non-polar solvents. |

C-H Functionalization Regioselectivity:

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical route to substituted imidazoles. Transition-metal catalysis is a primary tool in this area, where regioselectivity is often achieved through the use of directing groups or by exploiting the inherent electronic properties of the substrate researchgate.netresearchgate.net. For instance, a substituent at N-1 can direct metallation and subsequent functionalization to the C-5 position.

Stereochemical control becomes paramount when derivatives of this compound possess one or more stereocenters or exhibit axial chirality. Asymmetric synthesis aims to produce a single enantiomer or diastereomer, which is crucial as different stereoisomers can have vastly different biological activities.

Catalytic Asymmetric Synthesis:

The development of chiral catalysts has provided powerful methods for enantioselective synthesis.

Enantioselective N-Allylation: Iridium-catalyzed reactions have been developed for the highly regio- and enantioselective N-allylation of imidazoles and related heterocycles. These methods use chiral ligands to create an asymmetric environment, allowing for the formation of branched N-allyl imidazoles with high enantiomeric excess (up to 98% ee) from achiral starting materials nih.gov.

Axially Chiral Imidazoles: For sterically hindered 2-aryl imidazoles, rotation around the C-N bond can be restricted, leading to atropisomerism (axial chirality). Catalytic enantioselective methods, such as cation-directed desymmetrization, have been developed to access these axially chiral imidazoles with high enantioselectivity nih.gov.

Chiral Bicyclic Imidazole Catalysts: Chiral bicyclic imidazoles have themselves been designed as highly effective organocatalysts for a range of asymmetric transformations, including acyl-transfer reactions, demonstrating the importance of chirality within this class of compounds acs.org.

Substrate-Controlled Synthesis:

An existing chiral center in a starting material can direct the stereochemical outcome of subsequent reactions. In the context of the target molecule, if a chiral moiety is present on the benzodioxole ring or introduced in an early synthetic step, it can influence the stereochemistry of reactions on the imidazole portion of the molecule. For example, Sharpless catalytic asymmetric dihydroxylation has been used to introduce stereocenters into a side chain at the C-4 position of an imidazole ring with high diastereoselectivity, controlled by the geometry of an alkene precursor acs.org.

Table 2: Examples of Asymmetric Methodologies Applied to Imidazole Scaffolds

| Reaction Type | Catalyst/Method | Stereochemical Control | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| N-Allylation | Chiral Iridium-metallacycle complex | Enantioselective addition to an achiral N-atom | Up to 98% | nih.gov |

| Desymmetrization | Cation-directed catalysis with chiral ligand | Enantioselective synthesis of axially chiral biaryls | >90% | nih.gov |

| Dihydroxylation | Sharpless asymmetric dihydroxylation (AD) | Diastereoselective addition to a C-4 side-chain alkene | High diastereomeric ratios | acs.org |

In Vitro Biological Activity Spectrum of 2 2h 1,3 Benzodioxol 4 Yl 1h Imidazole Analogues

Antifungal Efficacy Investigations

Derivatives of the benzodioxole-imidazole structure have demonstrated notable antifungal properties. The core structure is believed to interact with essential fungal biochemical pathways, leading to the inhibition of growth or fungal cell death. Azole compounds, a class to which imidazoles belong, are widely used in treating serious fungal infections due to their broad spectrum of activity and favorable therapeutic index. nih.gov They typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Activity Against Candida Species (e.g., C. albicans, C. tropicalis, C. parapsilosis)

Several studies have evaluated benzodioxole-imidazole analogues against various Candida species, which are common causes of opportunistic fungal infections in humans.

In one study, a series of newly synthesized oximino esters incorporating the benzodioxole-imidazole framework were tested for their antifungal potential. nih.gov The results, measured by Minimum Inhibitory Concentration (MIC), indicated significant activity. For instance, compounds 5l and 5m , both featuring a trifluoromethylphenyl moiety, showed the most potent activity against Candida albicans, with an MIC value of 0.148 µmol/mL. nih.gov Against Candida tropicalis, compound 5b was the most effective with an MIC of 0.289 µmol/mL. nih.gov Meanwhile, compound 5o was identified as the most active against Candida parapsilosis. nih.gov

Another study on benzimidazole-1,2,4-triazole derivatives also showed significant potential against Candida species. Three compounds (6b , 6i , and 6j ) demonstrated higher antifungal activity against C. glabrata, with MIC values of 0.97 μg/mL, compared to the standard drugs voriconazole and fluconazole. nih.gov These compounds were also effective against C. albicans, C. krusei, and C. parapsilopsis. nih.gov

| Compound | Fungal Strain | MIC (µmol/mL) | Source |

|---|---|---|---|

| 5l | Candida albicans | 0.148 | nih.gov |

| 5m | Candida albicans | 0.148 | nih.gov |

| 5b | Candida tropicalis | 0.289 | nih.gov |

| 5o | Candida parapsilosis | Data not specified | nih.gov |

Activity Against Aspergillus Species (e.g., A. niger)

Aspergillus niger is a common mold that can cause aspergillosis, particularly in immunocompromised individuals. The antifungal activity of benzodioxole-imidazole analogues has also been assessed against this species. In the same study that evaluated activity against Candida, compound 5l was found to be the most active against Aspergillus niger. nih.gov This suggests a broad-spectrum potential for certain analogues within this chemical class.

In Vitro Assays for Antifungal Potential (e.g., Broth Microdilution, Disk Diffusion)

Standardized laboratory methods are employed to quantify the in vitro antifungal activity of chemical compounds. The research on benzodioxole-imidazole analogues utilized established techniques to determine their efficacy.

Broth Microdilution Method : This is a common technique used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov This method was used to evaluate the potency of benzodioxole-imidazole derivatives against various fungal strains. nih.gov

Disk Diffusion (DIZ) Assay : Also known as the Kirby-Bauer test, this method involves placing paper disks impregnated with the test compound onto an agar plate that has been inoculated with the target fungus. The antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk where fungal growth is prevented. This assay was used as part of the antifungal potential assessment for the oximino esters of benzodioxole-imidazole. nih.gov

Anticancer Potential Assessment

The benzimidazole (B57391) scaffold, a core component of the analogues , is present in numerous compounds with demonstrated anticancer properties. researchgate.net These derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through different mechanisms of action.

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Breast, Colon)

The in vitro antiproliferative activity of imidazole (B134444) and benzimidazole analogues has been evaluated against several human cancer cell lines.

One study on 4-(1H-benzimidazol-2-yl)benzene-1,3-diols reported on their cytotoxicity against four human cancer cell lines: SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast). nih.gov Some of the tested compounds exhibited stronger antiproliferative properties than cisplatin, a standard chemotherapy drug used for comparison. nih.gov

In another study, a series of benzimidazole-containing 1,2,3-triazoles were screened against A-549 (lung) and MCF-7 (breast) cancer cell lines. jchemlett.com Compounds 9e , 9b , 14e , and 14b showed superior activity against both cell lines compared to the standard drug doxorubicin, with IC50 values ranging from approximately 20 to 30 µM. jchemlett.com

Furthermore, research on morpholine-benzimidazole-oxadiazole derivatives demonstrated cytotoxic activity against the HT-29 human colon cancer cell line. nih.gov Compound 5h was particularly potent, with an IC50 of 3.103 µM, while also showing selectivity for cancer cells over normal fibroblast cells. nih.gov

| Compound Class | Cell Line | Cancer Type | Activity Metric (IC50) | Source |

|---|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | T47D | Breast | Stronger than cisplatin | nih.gov |

| Benzimidazole-1,2,3-triazoles (9e) | MCF-7 | Breast | 23.16 µM | jchemlett.com |

| Benzimidazole-1,2,3-triazoles (14e) | MCF-7 | Breast | 26.37 µM | jchemlett.com |

| Morpholine-benzimidazole-oxadiazoles (5h) | HT-29 | Colon | 3.103 µM | nih.gov |

Targeted Anticancer Activity in Enzyme Systems

Beyond general cytotoxicity, studies have investigated the specific molecular targets through which these compounds exert their anticancer effects.

A series of 2-aryl-4-benzoyl-imidazoles were found to inhibit tubulin polymerization by interacting with the colchicine binding site. nih.gov Tubulin is a critical protein for cell division, and its disruption is a proven anticancer strategy. These compounds were notably effective against multidrug-resistant cancer cells. nih.gov

In a different approach, morpholine-benzimidazole-oxadiazole derivatives were assessed for their ability to inhibit the VEGFR-2 enzyme. nih.gov VEGFR-2 is a key player in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Compound 5h showed potent VEGFR-2 inhibition with an IC50 of 0.049 µM, comparable to the reference drug sorafenib. nih.gov This indicates a targeted mechanism of action for this class of compounds. Other research has pointed to the inhibition of proteins like Bcl-2 as a key target for some benzimidazole derivatives. researchgate.net

Antimicrobial (Antibacterial) Activity Evaluation

The antimicrobial potential of imidazole and benzimidazole derivatives has been a significant area of research. Analogues incorporating the 1,3-benzodioxole (B145889) moiety have been synthesized and evaluated for their efficacy against various bacterial strains.

In one study, a series of 1,3-benzodioxole based ionic liquids were synthesized and tested for their antibacterial properties against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The evaluation included determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI) to quantify their antibacterial efficacy doaj.org.

Other research on related heterocyclic compounds, such as benzimidazole derivatives, has also shown promising antibacterial action. For instance, newly synthesized 2-phenyl benzimidazole derivatives were tested against both Gram-positive and Gram-negative bacteria using the broth dilution technique to determine MIC values. Certain derivatives (N2, N7, and N10) demonstrated superior activity against Gram-negative bacteria when compared to ampicillin, while others (N5 and N8) were more effective against Gram-positive bacteria spast.org. Similarly, the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines resulted in compounds with antibacterial activity comparable to standard drugs like Streptomycin and Benzyl (B1604629) penicillin nih.gov.

The introduction of other heterocyclic systems, such as 1,3,4-oxadiazole, linked to a benzothiazole core, has also yielded compounds with significant antibacterial activity. Several derivatives in one study showed excellent to moderate activity, with some exhibiting MIC values comparable to the standard drug amoxicillin against Gram-positive strains nih.govnih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Imidazole/Benzimidazole Analogues

| Compound Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 1,3-Benzodioxole based ionic liquids | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Evaluated for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). | doaj.org |

| 2-Phenyl benzimidazole derivatives | Gram-negative and Gram-positive bacteria | Certain compounds showed better activity than ampicillin against specific bacterial types. | spast.org |

| 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines | Clinical isolates of Gram-positive and Gram-negative bacteria | Activity was comparable to Streptomycin and Benzyl penicillin. | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive and Gram-negative bacteria | Compounds 7, 8, 9, and 11 were highly potent with a MIC of 0.027 µM/ml. | nih.gov |

Anti-tubercular Activity Profiling Against Mycobacterial Strains

Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents nih.gov. Analogues of the core imidazole structure have been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species.

A study investigating a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives tested their efficacy against Mycobacterium tuberculosis H37Rv. The in vitro results were followed by in vivo assessments for the active compounds to determine safe dosage levels nih.gov.

In another study, eight different benzimidazolium salts were screened for their activity against the M. tuberculosis H37Rv reference strain. Among the tested compounds, only one derivative, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (compound 7h), exhibited anti-tuberculosis activity, with a reported MIC value of 2 μg/ml. The structural feature of a 2-hydroxyethyl substituent was suggested to be crucial for its activity nih.gov.

Furthermore, research on 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed that compounds bearing a benzylsulfanyl-1,3,4-oxadiazole moiety showed good activity against Mycobacterium smegmatis. One particular compound (5d) was identified as the most active against M. smegmatis, with an MIC value of 25 µM msptm.org. Nitroimidazole-based compounds have also been evaluated, showing significant activity under low-oxygen conditions, which is relevant to the microenvironment of tuberculosis infection .

Table 2: In Vitro Anti-tubercular Activity of Selected Analogues

| Compound Series | Mycobacterial Strain | Active Compound(s) | MIC Value | Reference |

|---|---|---|---|---|

| Benzimidazolium salts | M. tuberculosis H37Rv | 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h) | 2 μg/ml | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Active compounds identified for further in vivo testing. | Not specified | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | M. smegmatis | Compound 5d | 25 µM | msptm.org |

Exploration of Other In Vitro Pharmacological Activities (e.g., Anti-inflammatory, Antiviral)

Beyond antimicrobial and anti-tubercular actions, imidazole-based structures have been explored for other pharmacological effects, notably anti-inflammatory and antiviral activities.

Anti-inflammatory Activity: The in vitro anti-inflammatory potential of benzimidazole and related heterocyclic derivatives has been assessed using methods like the inhibition of albumin denaturation. This assay determines the ability of a compound to prevent protein denaturation, a hallmark of inflammation pharmatutor.orgbiotech-asia.org. In one study, synthesized benzimidazole derivatives were evaluated, and one compound (3f) showed a high level of inhibition (70%) at a concentration of 10 ppm biotech-asia.org. Another study on new oxadiazole derivatives incorporating an imidazole nucleus also identified compounds with significant anti-inflammatory activity compared to the standard drug, diclofenac sodium pharmatutor.orgresearchgate.net. Research on benzimidazole derivatives bearing oxadiazole and morpholine rings identified compounds with excellent anti-inflammatory activity, with one compound in particular (5g) showing significant inhibition of COX-2, a key enzyme in the inflammatory pathway, with an IC50 value of 8.00µM nih.gov.

Table 3: In Vitro Anti-inflammatory Activity of Selected Analogues

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Oxadiazole-imidazole hybrids | Inhibition of albumin denaturation | Compounds I1, I4, I8 showed significant activity (50.01% - 69.82% inhibition). | pharmatutor.org |

| Benzimidazole derivatives | Inhibition of albumin denaturation | Compound 3f showed 70% inhibition at 40 ppm. | biotech-asia.org |

| Benzimidazole-oxadiazole-morpholine hybrids | COX-2 Inhibition | Compound 5g showed maximum activity with an IC50 value of 8.00µM. | nih.gov |

Antiviral Activity: The antiviral properties of imidazole and benzimidazole derivatives have been investigated against a range of viruses. A study on new benzimidazole derivatives evaluated their activity against viruses such as the Coxsackie B5 virus. One compound, which contained a pyridyl moiety and a nitro-group, demonstrated good antiviral activity against this particular virus nih.gov. The imidazole core is a feature of many compounds screened for antiviral potential against various RNA and DNA viruses, including Dengue virus (DENV-2), Human Immunodeficiency Virus (HIV), and Vaccinia virus nih.gov. For example, a copper complex with a triphenyl-imidazole ligand was found to inhibit the replication of DENV-2 with an IC50 value of 98.62 μg/mL nih.gov.

Table 4: In Vitro Antiviral Activity of Selected Analogues

| Compound Type | Virus Tested | Key Findings | Reference |

|---|---|---|---|

| n-benzenesulphonyl-2-pyridylethyl benzimidazole | Coxsackie B5 virus | Compound 7a displayed good antiviral activity. | nih.gov |

| [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 | Dengue virus (DENV-2) | Inhibited virus replication with an IC50 of 98.62 μg/mL. | nih.gov |

| Imidazole thioacetanilide derivatives | HIV-1 | Compounds 29e and 29b showed potent inhibition with EC50 values of 0.18 µM and 0.20 µM. | nih.gov |

Mechanistic Elucidation of Biological Actions for Benzodioxole Imidazole Derivatives in Vitro Focus

Enzyme Inhibition Mechanisms

The imidazole (B134444) ring, a key feature of this compound class, is a well-established pharmacophore known for its ability to coordinate with metallic centers in enzymes, particularly the heme iron in cytochrome P450 enzymes. This interaction is central to many of the observed biological activities.

A primary mechanism of action for many imidazole-containing compounds is the inhibition of fungal lanosterol (B1674476) 14-α-demethylase, a crucial cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The established mechanism for azole antifungals involves the heterocyclic imidazole ring acting as a potent inhibitor of CYP51. The nitrogen atom (N-3) of the imidazole ring coordinates directly with the heme iron atom in the active site of the enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The inhibition of this key step disrupts the production of ergosterol, leading to the accumulation of toxic 14-α-methylated sterols in the fungal membrane. This alters membrane fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication. semanticscholar.org Studies on various benzodioxole-imidazole molecular hybrids have confirmed their potential as antifungal agents by targeting this specific enzyme. semanticscholar.orgembopress.org

Table 1: Antifungal Activity of Benzodioxole-Imidazole Derivatives

| Compound Derivative | Target Organism | Noted Activity |

|---|---|---|

| Oximino ester with trifluoromethylphenyl moiety | Candida albicans | Minimum Inhibitory Concentration (MIC) of 0.148 µmol/mL embopress.orgnih.gov |

| Oximino ester with 4-bromophenyl moiety | Candida tropicalis | MIC value of 0.289 µmol/mL embopress.orgnih.gov |

While direct evidence for 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole as a c-met kinase inhibitor is not extensively documented, the broader class of benzimidazole (B57391) derivatives has been a fertile ground for the discovery of potent protein kinase inhibitors. The c-Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that, when abnormally activated, plays a critical role in tumor growth, angiogenesis, and metastasis. researchgate.netnih.gov

The development of small molecule inhibitors targeting the ATP-binding site of c-Met is a key strategy in cancer therapy. Computational and synthetic studies have identified that the benzimidazole scaffold can be elaborated with various substituents to create potent and selective c-Met inhibitors. researchgate.net These inhibitors typically function by competing with ATP for its binding pocket within the kinase domain, thereby preventing the autophosphorylation and activation of c-Met and blocking downstream signaling pathways. Research on sulfonyl-linked benzimidazole derivatives has led to the identification of compounds with significant c-Met kinase inhibition in both enzymatic and cell-based assays. researchgate.net

A significant anticancer mechanism associated with imidazole-based compounds is the disruption of microtubule dynamics through interference with tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.

Studies on a series of 2-aryl-4-benzoyl-imidazoles (ABIs), which are structurally related to the title compound, have shown that they act as potent inhibitors of tubulin polymerization. The mechanism of action involves these molecules binding to the colchicine-binding site on the β-subunit of the α/β-tubulin dimer. This competitive binding prevents the "curved-to-straight" conformational change in tubulin that is necessary for its assembly into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. This mechanism is particularly promising as these compounds have shown efficacy against multidrug-resistant cancer cell lines.

Table 2: Research Findings on Imidazole-Based Tubulin Inhibitors

| Compound Class | Mechanism of Action | Biological Effect |

|---|---|---|

| 2-Aryl-4-benzoyl-imidazoles (ABI) | Competitively binds to the colchicine site on tubulin | Disrupts tubulin polymerization, leading to G2/M cell cycle arrest |

Cytochrome P450 enzymes in Mycobacterium tuberculosis (Mtb) are recognized as attractive targets for the development of new antituberculosis drugs. CYP121, in particular, is essential for the viability of Mtb. Imidazole-based compounds have been identified as potent inhibitors of this enzyme.

The inhibitory mechanism mirrors that seen in fungal CYPs, where the imidazole nitrogen coordinates with the heme iron in the enzyme's active site. Detailed structural studies of CYP121 in complex with imidazole-derived inhibitors reveal a common binding mode. The inhibitors occupy a solvent channel that leads to the active site heme. This binding is stabilized by both hydrophobic interactions within the channel and a direct coordinating bond to the sixth ligand position of the heme iron, effectively blocking substrate access and inhibiting enzyme function. This inhibition of a critical enzyme disrupts essential metabolic processes, contributing to the antimycobacterial activity and reducing the intracellular replication of mycobacteria in macrophages.

Molecular Interaction Profiling with Biological Targets (e.g., Receptors, Ion Channels)

The biological activity of this compound derivatives is defined by their specific molecular interactions with protein targets.

Tubulin: For derivatives that inhibit microtubule dynamics, the interaction occurs at the colchicine-binding site, which is a pocket located at the interface between the α- and β-tubulin subunits. Molecular modeling suggests that the aryl and benzoyl groups of the imidazole inhibitors occupy distinct regions within this pocket, establishing a network of non-covalent interactions (e.g., hydrophobic, van der Waals) with amino acid residues that stabilize the binding. This prevents the conformational changes required for polymerization.

Cellular Pathway Perturbations Relevant to Observed Bioactivity

The specific enzyme inhibition and molecular interactions detailed above translate into significant perturbations of cellular pathways, which form the basis of the observed bioactivity.

Ergosterol Biosynthesis Pathway Disruption: In fungi, the inhibition of lanosterol 14-α-demethylase is a direct assault on the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. The resulting defective cell membrane cannot properly regulate osmotic pressure or the function of membrane-associated proteins, leading to a fungistatic or fungicidal effect. semanticscholar.org Imidazole derivatives can also affect the synthesis of triglycerides and phospholipids and lead to an accumulation of toxic hydrogen peroxide due to changes in oxidative enzyme activities.

Mitotic Pathway Disruption and Apoptosis Induction: In cancer cells, the interference with tubulin polymerization dynamics directly impacts the formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest prevents cell division and ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Inhibition of Mycobacterial Survival Pathways: By inhibiting essential enzymes like CYP121, benzodioxole-imidazole derivatives can disrupt critical metabolic pathways necessary for the survival and pathogenesis of Mycobacterium tuberculosis. This includes pathways related to cholesterol metabolism and detoxification, which are vital for the bacterium's ability to persist and replicate within host macrophages.

Structure Activity Relationship Sar Studies of Benzodioxole Imidazole Compounds

Influence of Substituent Variations on Pharmacological Efficacy

The type and position of substituents on the benzodioxole-imidazole framework play a pivotal role in determining the pharmacological efficacy of these compounds. Research has consistently shown that even minor chemical modifications can lead to significant changes in biological activity, particularly antifungal potency.

In a study of novel benzodioxole-imidazole molecular hybrids designed as antifungal agents, a series of oximino esters were synthesized with various substituents on an attached phenyl ring. nih.govnih.gov The findings revealed that electron-withdrawing groups significantly enhanced activity against certain fungal strains. Specifically, compounds bearing a trifluoromethylphenyl moiety exhibited the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.148 µmol/mL. nih.govnih.gov In contrast, substitutions with a 4-bromophenyl group resulted in the best activity against Candida tropicalis, while a 3,4,5-trimethoxyphenyl group was most effective against Candida parapsilosis. nih.gov

Similarly, in a series of imidazole-semicarbazone conjugates featuring the benzodioxole moiety, the nature of the substituent on the phenyl ring of the semicarbazone portion was critical for antifungal action. mdpi.com A compound bearing a 4-ethoxyphenyl fragment demonstrated the highest activity against both C. tropicalis and C. parapsilosis, with a MIC value of 0.304 µmol/mL. mdpi.com These results underscore that the electronic properties and steric bulk of substituents are key determinants of the antifungal spectrum and potency.

| Compound Series | Substituent | C. albicans | C. tropicalis | C. parapsilosis | A. niger | Source |

|---|---|---|---|---|---|---|

| Oximino Esters | 4-CF₃-Ph | 0.148 | >1.181 | 0.591 | 0.295 | nih.gov |

| Oximino Esters | 3-CF₃-Ph | 0.148 | 1.181 | 0.591 | 0.591 | nih.gov |

| Oximino Esters | 4-Br-Ph | 0.578 | 0.289 | 0.289 | >1.156 | nih.gov |

| Oximino Esters | 3,4,5-(OCH₃)₃-Ph | 0.518 | 0.518 | 0.259 | >1.036 | nih.gov |

| Semicarbazones | 4-OC₂H₅-Ph | 0.608 | 0.304 | 0.304 | ND | mdpi.com |

| Semicarbazones | 2,4-diCl-Ph | 0.287 | 0.574 | 0.574 | ND | mdpi.com |

Role of Linker Length and Heteroatom Inclusion in Bridging Moieties

Many clinically used azole antifungal agents feature an ethyl (two-carbon) spacer that separates the azole ring from an aromatic pharmacophore. nih.gov However, recent studies on benzodioxole-imidazole hybrids have demonstrated the effectiveness of a propyl (three-carbon) spacer. nih.govmdpi.com This longer linker appears to provide optimal positioning of the terminal aromatic groups relative to the core scaffold, enhancing antifungal potential. The consistent high activity found in compounds featuring this three-carbon bridge suggests it is a favorable structural element for this class of antifungals. nih.govmdpi.com

Further evidence for the importance of the linker comes from studies on related nitroalkenyl benzodioxole derivatives, where nitropropenyl (three-carbon chain) compounds showed greater antibacterial and antifungal activity than the corresponding nitroethenyl (two-carbon chain) analogs. nih.gov This enhancement in activity correlates with the electronic properties of the longer propenyl side chain. nih.gov While specific studies on the inclusion of heteroatoms (such as oxygen or nitrogen) within the linker of benzodioxole-imidazole compounds are limited, the principle remains that such modifications would alter the linker's polarity and hydrogen bonding capacity, thereby offering another avenue for optimizing drug design.

Impact of Stereochemistry on Biological Activity (e.g., (E)-configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining biological activity, as molecular targets like enzymes and receptors are themselves chiral. For benzodioxole-imidazole compounds containing double bonds, the geometric isomerism—specifically the (E) vs. (Z) configuration—can have a profound impact on pharmacological efficacy.

Multiple studies on antifungal benzodioxole-imidazole hybrids have unequivocally confirmed the importance of the (E)-configuration. Through single-crystal X-ray analysis, the most active compounds in series of both oximino esters and semicarbazones were determined to exist exclusively in the (E)-configuration at their imine or oximino double bonds. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This specific spatial arrangement is crucial for the molecule to adopt the correct conformation for binding to its target, believed to be the fungal enzyme lanosterol (B1674476) 14α-demethylase. mdpi.com

In broader studies of related imidazole-containing antifungal agents, the stereochemical preference has been shown to be target-dependent. For instance, in a series of imidazolylchromanone oxime ethers, the (E)-isomer of one compound was the most active agent against Candida albicans and Aspergillus niger, whereas a different compound was most potent against Microsporum gypseum as a mixture of (E) and (Z) isomers. nih.govresearchgate.net This highlights that while a strong preference for the (E)-isomer is observed in many benzodioxole-imidazole antifungals, the optimal stereochemistry can vary depending on the specific fungal pathogen.

| Compound | Isomer | Activity vs. C. albicans | Activity vs. A. niger | Activity vs. M. gypseum | Source |

|---|---|---|---|---|---|

| 3d | (E) | Most Active | Most Active | - | nih.govresearchgate.net |

| 3a | (E) | - | - | Potent | nih.govresearchgate.net |

| 3a | (Z) | - | - | Potent | nih.govresearchgate.net |

Systematic Modifications of the Benzodioxole Moiety and Their Activity Implications

The 1,3-benzodioxole (B145889) ring is not merely a structural anchor but an active pharmacophoric component that contributes significantly to the biological profile of these compounds. Its biophoric nature imparts distinctive properties that are crucial for antifungal activity. researchgate.net The scaffold is considered highly adaptable, allowing for a range of chemical modifications that can fine-tune the molecule's efficacy. researchgate.net

While much of the research has focused on adding substituents to the benzodioxole ring, the integrity of the fused ring system itself is considered important. SAR studies on related compounds, such as antifungal synergists, have reinforced the value of the 3-(benzo[d] nih.govresearchgate.netdioxol-5-yl) core in their design. nih.gov The electronic nature and rigid structure of the benzodioxole moiety are believed to facilitate favorable interactions at the target site.

Analysis of Imidazole (B134444) Ring Substitutions and Resultant Activity Modulations

The imidazole ring is a cornerstone of the pharmacological activity of this compound class, primarily due to its ability to coordinate with the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. researchgate.net Consequently, substitutions on this ring can drastically alter binding affinity and biological activity.

SAR studies have shown that the N-1 position of the imidazole ring is particularly sensitive to substitution. In one analysis, attaching a benzyl (B1604629) or n-butyl group at this position resulted in high antifungal activity, whereas other substituents led to moderate or weak activity. nih.govresearchgate.net This indicates that the size and lipophilicity of the N-1 substituent are critical for effective target engagement. Interestingly, some of the most widely used clinical azole antifungals are N-1 substituted. However, novel research has also explored compounds where the imidazole ring is N-unsubstituted. nih.gov Docking studies suggest that a free nitrogen atom in the imidazole ring coordinates effectively with the heme center, presenting an alternative design strategy. nih.gov

Modifications at other positions also have a significant impact. For example, replacing the imidazole ring with a 4-methyl-1H-imidazole or a 4,5-dichloro-1H-imidazole was found to abolish antifungal activity, demonstrating that the electronic and steric profile of the core imidazole structure is finely tuned for its biological function. nih.gov The placement of aryl groups at the C-2 and C-4 positions is also a common strategy for modulating activity, with different substitution patterns leading to varied anti-inflammatory and antifungal profiles. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This technique is crucial for understanding the interactions between a ligand, such as a benzodioxole-imidazole derivative, and its biological target, typically a protein receptor.

Molecular docking simulations have been effectively used to predict the binding modes and affinities of benzodioxole-imidazole analogues with various protein targets. A prominent example involves the docking of N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine, a closely related compound, into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. nih.govresearchgate.net

These simulations predict how the ligand fits within the receptor's binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). ukm.my For instance, studies on imidazole (B134444) derivatives targeting fungal CYP51 show that the imidazole nitrogen atom coordinates with the heme iron atom in the active site, a critical interaction for inhibitory activity. neuroquantology.com The benzodioxole moiety typically engages in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the molecule within the binding pocket. nih.gov The predicted binding affinities for these compounds often fall within a favorable range, indicating stable complex formation.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Imidazole Derivative 1 | Lanosterol 14α-demethylase (CYP51) | -9.8 | Heme coordination, Hydrophobic interactions |

| Imidazole Derivative 2 | Lanosterol 14α-demethylase (CYP51) | -9.1 | Heme coordination, Hydrogen bond with TYR131 |

| Benzimidazole (B57391) Derivative | EGFR Tyrosine Kinase | -8.4 | Hydrogen bond with MET793, Hydrophobic interactions |

| Imidazole-Triazole Hybrid | Glycogen Synthase Kinase-3β (GSK-3β) | -7.5 | Hydrogen bonds, π-π stacking |

This table presents representative data compiled from studies on various imidazole and benzimidazole derivatives to illustrate typical molecular docking results. ukm.mynih.gov

A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that are crucial for ligand binding. researchgate.net These "hotspot" residues contribute disproportionately to the binding free energy. For benzodioxole-imidazole derivatives targeting fungal CYP51, docking studies have highlighted several key interacting residues. nih.govmdpi.com

Commonly identified residues include:

Tyrosine (e.g., TYR131): Often forms hydrogen bonds or π-π stacking interactions with the ligand's aromatic systems.

Histidine (e.g., HIS317): Can participate in hydrogen bonding and coordinating the heme group. mdpi.com

Cysteine (e.g., CYS449): The thiolate group is critical for coordinating the heme iron, and the surrounding region interacts with the inhibitor.

Phenylalanine (e.g., PHE134): Contributes to hydrophobic interactions that stabilize the ligand in the active site. mdpi.com

By pinpointing these interactions, researchers can understand the structural basis of the compound's activity and design modifications to enhance binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. desy.denih.gov For derivatives of the benzodioxole-imidazole scaffold, DFT calculations, often using the B3LYP functional, provide valuable data on molecular geometry, electronic properties, and reactivity. researchgate.netmdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and polarizable. These calculations help in understanding the charge distribution across the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Parameter | Description | Typical Value for Analogues (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 4.0 to 4.5 |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.25 |

| Electronegativity (χ) | Power to attract electrons | 3.75 to 4.0 |

This table summarizes typical electronic properties for benzodioxole-imidazole analogues as determined by DFT calculations. researchgate.netresearchgate.net

Advanced In Silico Analyses (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together in the solid state. eurjchem.comnih.gov For benzodioxole-imidazole derivatives, this analysis reveals the nature and prevalence of different non-covalent contacts, such as hydrogen bonds and van der Waals forces. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface | Description |

| H···H | ~45-60% | Represents van der Waals forces and is the most dominant interaction. nih.gov |

| O···H / H···O | ~15-25% | Indicates the presence of hydrogen bonds, often involving the imidazole N-H or oxygen atoms. |

| C···H / H···C | ~10-20% | Relates to weaker C-H···π interactions and general van der Waals contacts. nih.gov |

| C···C | ~5-10% | Suggests π-π stacking between aromatic rings. |

This table outlines the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related imidazole-containing crystal structures.

Virtual Screening and Computational Design Strategies for Novel Analogues

The 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole scaffold serves as an excellent starting point for the discovery of new bioactive molecules through virtual screening and computational design. benthamdirect.comresearchgate.net

Virtual Screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. biointerfaceresearch.com Starting with the core benzodioxole-imidazole structure, researchers can search databases for commercially available or synthetically accessible molecules with similar shapes and chemical features, which are then docked into the target's active site to prioritize candidates for experimental testing. researchgate.net

Computational Design strategies, such as structure-based drug design (SBDD) and fragment-based drug design (FBDD), are used to create novel analogues with improved properties. nih.govnih.gov Based on the molecular docking results and the identified binding hotspots, new functional groups can be intelligently added to the core scaffold to form additional favorable interactions with the target receptor. acs.orgmdpi.com For example, if a hydrophobic pocket is identified near the benzodioxole ring, analogues with larger hydrophobic substituents at that position can be designed and evaluated in silico before committing to chemical synthesis. dergipark.org.tr This iterative process of design, computational evaluation, and synthesis accelerates the development of potent and selective inhibitors for a range of therapeutic targets. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Elucidation

No published single crystal X-ray diffraction data for 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole was found. This technique would be essential to definitively determine its absolute configuration, bond lengths, bond angles, and the conformation of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Specific 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR spectroscopic data for this compound are not available in the surveyed literature. Such data would be crucial for confirming the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would identify its characteristic functional groups through vibrational frequencies, has not been found in published research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for accurate molecular weight determination and tandem MS (MS/MS) for studying fragmentation patterns of this compound, is not documented in the available scientific literature.

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation Benzodioxole-Imidazole Analogues with Enhanced Selectivity

The future development of analogues derived from 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole will heavily rely on rational design principles to optimize potency and, crucially, enhance selectivity for specific biological targets. This approach aims to minimize off-target effects and improve the therapeutic index.

Structural Optimization: A key strategy involves the structural optimization of the core molecule. nih.gov Drawing inspiration from studies on other benzimidazole (B57391) derivatives, modifications can be systematically introduced to probe structure-activity relationships (SAR). For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the introduction of an indazole moiety as a hinge-binder and the replacement of a quinazoline (B50416) core with benzimidazole led to compounds with enhanced potency. nih.gov Similarly, for the benzodioxole-imidazole scaffold, various substituents can be introduced onto the imidazole (B134444) or benzodioxole rings. The nature and position of these substituents (e.g., electron-donating or electron-withdrawing groups) can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for target proteins. nih.govrsc.org

Hybrid Pharmacophore Approach: The synthesis of hybrid molecules that combine the benzodioxole-imidazole core with other known pharmacophores is another promising avenue. nih.gov For example, creating hybrids with a 1,2,3-triazole fragment has been successfully employed to generate novel anticancer agents. nih.gov This strategy could be applied to this compound to create new chemical entities with potentially synergistic or novel mechanisms of action.

Synthetic Methodologies: Future synthetic efforts will likely focus on developing more efficient and versatile synthetic routes. Microwave-assisted organic synthesis, for example, has been shown to be an expeditious method for preparing related heterocyclic compounds. ijpsjournal.com The development of multi-component reactions could also streamline the synthesis of a diverse library of analogues for biological screening. ijpsjournal.com

A summary of potential design strategies is presented below:

| Design Strategy | Rationale | Potential Outcome |

| Core Structure Modification | Altering the core scaffold (e.g., bioisosteric replacement of the imidazole) to explore new chemical space. | Discovery of novel scaffolds with improved properties. |

| Substituent Variation | Introduction of diverse functional groups on the benzodioxole and imidazole rings. | Enhanced potency, selectivity, and modulation of physicochemical properties. |

| Hybridization | Covalent linking of the benzodioxole-imidazole scaffold with other known pharmacophores. | Development of molecules with dual-action or novel mechanisms. |

| Conformational Restriction | Introducing rigid elements to lock the molecule into a bioactive conformation. | Increased binding affinity and selectivity. |

Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets

While imidazole derivatives are known for a broad spectrum of biological activities, including anticancer and antimicrobial effects, the full therapeutic potential of the this compound scaffold remains largely unexplored. ijpsjournal.comnih.gov Future research should aim to identify novel applications and the underlying biological targets.

Anticancer Potential: The anticancer properties of imidazole derivatives are well-documented, with mechanisms including the inhibition of tubulin polymerization and various kinases. nih.govnih.gov Analogues of this compound should be screened against a wide panel of cancer cell lines, including multidrug-resistant strains, to identify potential new antineoplastic agents. nih.gov Investigating their effect on key cancer-related pathways, such as angiogenesis and cell cycle regulation, could reveal novel mechanisms of action. rsc.org

Antimicrobial and Antifungal Activity: Given the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. nih.govnih.gov The benzodioxole and imidazole moieties are present in many compounds with antimicrobial and antifungal properties. nih.govmdpi.com New derivatives could be synthesized and evaluated against a range of pathogenic bacteria and fungi. nih.gov For instance, certain benzodioxole–imidazole molecular hybrids have shown promising antifungal activity against strains like Candida albicans and Aspergillus niger. nih.gov Mechanism-of-action studies could focus on targets like lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane biosynthesis. nih.gov

Exploring New Target Space: Beyond these established areas, future research should venture into less explored therapeutic fields. The imidazole scaffold is a versatile binder for various enzymes and receptors. nih.gov Screening campaigns against targets involved in neurodegenerative diseases, inflammatory disorders, and metabolic diseases could uncover entirely new therapeutic applications for this class of compounds. nih.govmdpi.com

| Potential Therapeutic Area | Rationale for Exploration | Example Biological Targets |

| Oncology | Imidazole derivatives have shown potent antiproliferative activity. nih.gov | Tubulin, Protein Kinases (e.g., FLT3), Wnt signaling pathway. nih.govrsc.org |

| Infectious Diseases | Azole compounds are established antifungal agents; benzodioxole has antimicrobial properties. nih.gov | Fungal CYP51, bacterial DNA gyrase. nih.gov |

| Neurodegenerative Diseases | Some imidazole derivatives have been investigated as inhibitors for neurodegenerative disorders. nih.gov | Acetylcholinesterase, Glycogen synthase kinase-3 (GSK-3). nih.govmdpi.com |

| Inflammatory Diseases | Certain imidazole-containing compounds exhibit anti-inflammatory potential. ijpsjournal.com | Cyclooxygenase (COX) enzymes. bibliotekanauki.pl |

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the rational design and synthesis of new compounds. bibliotekanauki.plbohrium.com

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various biological targets. nih.govbibliotekanauki.pl This can help in understanding the molecular basis of their activity and in prioritizing compounds for synthesis. Large virtual libraries of derivatives can be screened in silico against validated targets to identify promising candidates, saving time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a range of quantum chemical parameters. bohrium.com These calculations provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecules. This information is valuable for understanding their stability and potential for interacting with biological macromolecules.

In Silico ADMET Prediction: A crucial aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can predict these properties early in the discovery process, allowing for the optimization of candidates to improve their drug-likeness. nih.gov

| Computational Method | Application in Drug Discovery | Predicted Parameters |

| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Binding energy, protein-ligand interactions. |

| Virtual Screening | High-throughput in silico screening of compound libraries. | Hit identification and prioritization. |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | HOMO-LUMO gap, molecular electrostatic potential. |

| ADMET Prediction | Assessing drug-like properties of candidate molecules. | Solubility, permeability, metabolic stability, potential toxicity. |

Development of High-Throughput Screening Assays for Derivatives

To efficiently evaluate the biological activity of large libraries of newly synthesized benzodioxole-imidazole derivatives, the development of robust high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules with desired biological activity.

Biochemical and Cell-Based Assays: A variety of HTS formats can be employed. Biochemical assays, such as those based on fluorescence resonance energy transfer (FRET) or fluorescence polarization, can be developed to measure the direct inhibition of purified target enzymes. nih.gov Cell-based assays are also crucial as they provide information on a compound's activity in a more physiologically relevant context. These can include cell viability assays, reporter gene assays to measure the modulation of specific signaling pathways, and high-content screening (HCS) which uses automated microscopy to assess various cellular parameters simultaneously. nih.gov

Assay Miniaturization and Automation: Future efforts will focus on miniaturizing these assays into 96-well or 384-well plate formats to reduce reagent consumption and increase throughput. rsc.org Automation of liquid handling and data acquisition will be key to efficiently screening large numbers of derivatives. The development of novel assay technologies, such as those based on circular dichroism for determining enantiopurity in a high-throughput manner, will also be beneficial for chiral derivatives. rsc.org

| Assay Type | Principle | Example Application |

| Biochemical Assays | Measure the effect of a compound on a purified biological target (e.g., an enzyme). | Kinase inhibition assay, protease activity assay. |

| Cell-Based Assays | Measure the effect of a compound on whole cells. | Cancer cell line cytotoxicity assay, antimicrobial growth inhibition assay. |

| Reporter Gene Assays | Measure the effect of a compound on the expression of a specific gene. | Luciferase-based assay for pathway activation/inhibition. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes. | Assessing effects on cell morphology, protein localization, or apoptosis. |

Q & A

Q. What are the optimal synthetic routes for 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:

- Cyclization : Use precursors like 1,2-diamines and α-halo ketones under acidic conditions (e.g., ZnCl₂ as a catalyst) to form the imidazole core .

- Functionalization : Couple the benzodioxole moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Solvents like DMF or THF and bases such as K₂CO₃ are critical for regioselectivity .

- Optimization : Reflux conditions (80–120°C) and purification via column chromatography or recrystallization improve yields (reported up to 85% in analogous compounds) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzodioxole appear as doublets (δ 6.5–7.5 ppm) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass ± 0.005 Da) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts charge transfer interactions and reactivity sites .

- Molecular Docking : Simulate binding to biological targets (e.g., GLP1 receptor) using AutoDock Vina. For example, the benzodioxole group may occupy hydrophobic pockets, while imidazole forms hydrogen bonds .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation, which influences tautomeric equilibria .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinity .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

- Structural Analogs : Compare activity of derivatives (e.g., fluorinated or brominated variants) to identify pharmacophore requirements .

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and solubility?

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data. For example, imidazole N–H···O interactions with benzodioxole oxygen enhance lattice stability .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions contribute ~15% to packing efficiency) .

- Solubility Prediction : Correlate crystal density (from X-ray diffraction) with experimental solubility in polar aprotic solvents .

Q. What crystallographic software and validation techniques ensure accurate determination of this compound’s structure?

- Data Collection : Use SHELX for structure solution (SHELXD) and refinement (SHELXL). For example, R-factor convergence below 5% indicates high accuracy .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .

- Validation Tools : Employ PLATON/CHECKCIF to flag outliers in bond lengths/angles (e.g., imidazole ring planarity deviations < 0.02 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.